molecular formula C11H16O2 B132284 Olivetol-d9 CAS No. 137125-92-9

Olivetol-d9

Cat. No. B132284
M. Wt: 189.3 g/mol
InChI Key: IRMPFYJSHJGOPE-YNSOAAEFSA-N
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Description

Olivetol-d9 is a pharmaceutical product with the CAS number 137125-92-9 . It is used for pharmaceutical analytical testing and is considered a high-quality reference standard .


Synthesis Analysis

Olivetol-d9 is a precursor in various syntheses of labelled tetrahydrocannabinol . Synthetic pathways to tetrahydrocannabinol (THC) have been explored, including chiral pool-based and asymmetric chemo- and biocatalytic approaches . A catalytic oxidative approach to aromatization has been reported, leading to the synthesis of olivetol and olivetolate ester derivatives .


Molecular Structure Analysis

The molecular formula of Olivetol-d9 is C11H7D9O2 . It has a molecular weight of 189.3 .


Chemical Reactions Analysis

Olivetol-d9 is involved in various chemical reactions. For instance, it is used in the Friedel-Crafts alkylation, subsequent ring opening, and cyclisation in the continuous synthesis of cannabidiol and tetrahydrocannabinol . It is also used in the activation of the diol using p-TSA, resulting in the cannabidiol analogue which was cyclised using anhydrous ZnBr2 .

Scientific Research Applications

Synthesis and Analytical Applications

  • Synthesis of Cannabinoids : Olivetol-d9 is crucial in the synthesis of cannabinoids, including d9-Δ9-THC and racemic d9-11-hydroxy-Δ9-THC, which are suitable for GC/MS analysis. This process involves a Copper (I) catalyzed Grignard cross coupling of alkyl bromides, facilitating facile synthesis with high d9 incorporation levels (Seltzman, Begum, & Wyrick, 1991).

  • Electrochemical Detection : Olivetol-d9 plays a role in the development of electrochemical sensors. A study demonstrated the use of p-L-serine and copper oxide (CuO) nanoparticles modified carbon paste electrode for the enhanced electrochemical detection of olivetol, highlighting its importance in analytical chemistry (You, Zhang, Duan, & Liu, 2022).

Biotechnology and Genetic Engineering

  • Cannabinoid Biosynthesis in Yeasts : Olivetol-d9 is integral to engineering yeasts as platform organisms for cannabinoid biosynthesis. The process involves the use of bacterial prenyltransferase and tetrahydrocannabinolic acid synthase, demonstrating the potential for sustainable yeast bio-manufacturing platforms for cannabinoid production (Zirpel, Degenhardt, Martin, Kayser, & Stehle, 2017).

  • Complete Biosynthesis in Yeast : A study reported the complete biosynthesis of major cannabinoids in Saccharomyces cerevisiae using olivetolic acid. This process involved engineering the native mevalonate pathway and introducing heterologous genes, highlighting olivetol's role in this innovative biosynthetic approach (Luo et al., 2019).

Cannabinoid Analogues and Enzyme Engineering

  • Engineering of Cannabinoid Pathways : Research involving the engineering of Cannabis sativa olivetolic acid cyclase and tetraketide synthase demonstrates the potential to generate cannabinoid analogues with modifications. This highlights the role of olivetol-d9 in developing chemically distinct cannabinoid analogues (Lee et al., 2021).

  • Synthetic Strategies for Cannabinoids : Efficient syntheses of cannabinoids derived from olivetol-d9 emphasize its importance in cannabinoid research. This includes the preparation of compounds like cannabigerol and cannabidiol from olivetol, contributing to a better understanding and potential medical applications of cannabinoids (Nguyen, Jordan, & Kayser, 2022).

Safety And Hazards

Olivetol-d9 is considered harmful if swallowed and can cause skin irritation. It may cause an allergic skin reaction and serious eye damage. It can cause damage to organs if swallowed .

properties

IUPAC Name

5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMPFYJSHJGOPE-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10487424
Record name Olivetol-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olivetol-d9

CAS RN

137125-92-9
Record name Olivetol-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Holt, JL Poklis, MR Peace - Frontiers in chemistry, 2021 - frontiersin.org
… States) and olivetol-d9 was purchased from Toronto Research Chemicals (Toronto, ON, Canada). … (S3–500 ng/ml), with structures and transitions monitored for olivetol and olivetol-d9. …
Number of citations: 19 www.frontiersin.org

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